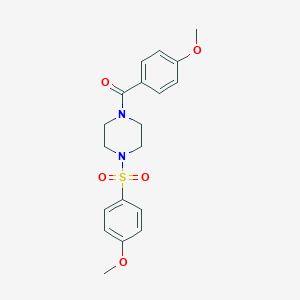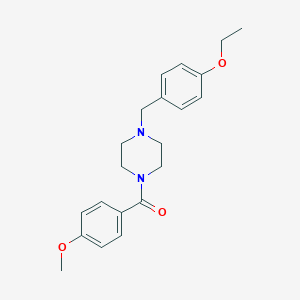
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: is a complex organic compound characterized by the presence of a piperazine ring substituted with methoxy-benzenesulfonyl and methoxy-phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxy-Benzenesulfonyl Group: The piperazine ring is then reacted with 4-methoxy-benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the methoxy-benzenesulfonyl group.
Attachment of Methoxy-Phenyl Group: Finally, the compound is reacted with 4-methoxy-benzoyl chloride to attach the methoxy-phenyl group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-methoxy-benzenesulfonic acid or 4-methoxy-benzoic acid.
Reduction: Formation of 4-(4-methoxy-benzenesulfanyl)-piperazin-1-yl-(4-methoxy-phenyl)-methanone.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study the interactions of sulfonyl and methoxy groups with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl and methoxy groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-chloro-phenyl)-methanone: Similar structure but with a chloro group instead of a methoxy group.
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-hydroxy-phenyl)-methanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
- The presence of two methoxy groups in 1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE provides unique electronic properties that can influence its reactivity and interactions with biological targets.
- The combination of sulfonyl and methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C19H22N2O5S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-5-3-15(4-6-16)19(22)20-11-13-21(14-12-20)27(23,24)18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3 |
Clé InChI |
BQVKFOVUMHMRMK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-BROMOPHENOXY)-1-[4-(4-ETHYLBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B247779.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)

![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247787.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247796.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)

